molecular formula C19H15BrN2O3S B6568493 5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946218-59-3

5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B6568493
CAS No.: 946218-59-3
M. Wt: 431.3 g/mol
InChI Key: JMGUTLNWGRQAJG-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with a brominated furan carboxamide at position 7 and a thiophene-2-carbonyl group at position 1.

Properties

IUPAC Name

5-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c20-17-8-7-15(25-17)18(23)21-13-6-5-12-3-1-9-22(14(12)11-13)19(24)16-4-2-10-26-16/h2,4-8,10-11H,1,3,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGUTLNWGRQAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several tetrahydroquinoline and indole derivatives reported in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Features Potential Applications References
Target Compound Tetrahydroquinoline - 5-Bromo-furan-2-carboxamide at C7
- Thiophene-2-carbonyl at N1
Bromine enhances lipophilicity; thiophene improves π-π stacking Enzyme inhibition, antimicrobial agents Inferred from
Compound 63b (Patent EP) Indole - 5-Bromo-7-fluoro
- N-methyl-N-phenyl carboxamide
Fluorine increases metabolic stability; phenyl group aids hydrophobic interactions Anticancer, kinase inhibitors
Compound in Tetrahydroquinoline - Nitrophenyl and oxazole substituents
- Pyrrolidinone at C4
Nitro group enhances electrophilicity; oxazole improves solubility Anti-inflammatory, CNS targets
Key Observations:
  • Bromine vs.
  • Thiophene vs. Oxazole/Nitrophenyl : The thiophene-2-carbonyl group may offer stronger electron-rich interactions compared to nitrophenyl or oxazole groups, influencing target selectivity .
  • Tetrahydroquinoline Core: Shared with Compound 63b and the compound in , this core is versatile in drug design due to its conformational flexibility and ability to mimic natural ligands .

Structural and Crystallographic Insights

  • Torsion Angles : The compound in exhibits torsional flexibility (e.g., 47.0°–56.4° for oxazole-phenyl interactions), suggesting that the target compound’s thiophene-furan system may adopt similar conformational adaptability, influencing binding pocket compatibility .
  • Hydrogen Bonding : Like the O—H⋯O and N—H⋯O interactions in , the target compound’s carboxamide and carbonyl groups could form stabilizing interactions with biological targets .

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